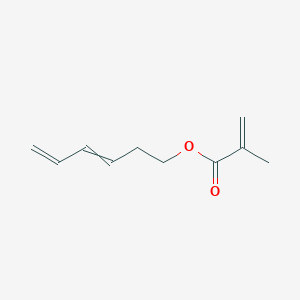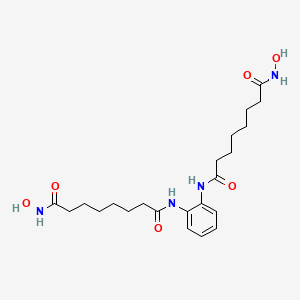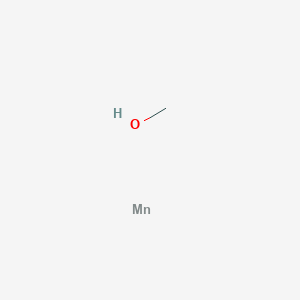
1,1'-(Pent-2-yne-5,5-diyldisulfonyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Pent-2-yne-5,5-diyldisulfonyl)dibenzene: is an organic compound characterized by the presence of a pent-2-yne backbone with two sulfonyl groups attached to the fifth carbon, and two benzene rings attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pent-2-yne-5,5-diyldisulfonyl)dibenzene typically involves the following steps:
-
Formation of the Pent-2-yne Backbone: : The initial step involves the formation of the pent-2-yne backbone. This can be achieved through the coupling of appropriate alkyne precursors using palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.
-
Introduction of Sulfonyl Groups: : The sulfonyl groups are introduced through sulfonation reactions. This can be done by treating the pent-2-yne backbone with sulfonyl chlorides in the presence of a base such as pyridine.
-
Attachment of Benzene Rings: : The final step involves the attachment of benzene rings to the first carbon of the pent-2-yne backbone. This can be achieved through Friedel-Crafts alkylation reactions using benzene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of 1,1’-(Pent-2-yne-5,5-diyldisulfonyl)dibenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the alkyne and sulfonyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : Reduction reactions can target the alkyne group, converting it to an alkene or alkane. Catalytic hydrogenation using palladium on carbon is a typical method.
-
Substitution: : The benzene rings can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, and other electrophiles.
Major Products Formed
Oxidation: Formation of sulfonic acids and other oxidized derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Pent-2-yne-5,5-diyldisulfonyl)dibenzene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Catalysis: Used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Mecanismo De Acción
The mechanism of action of 1,1’-(Pent-2-yne-5,5-diyldisulfonyl)dibenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, while the alkyne and benzene rings can engage in π-π stacking interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Pent-2-yne-5,5-diyldisulfonyl)diphenylmethane: Similar structure but with a diphenylmethane backbone.
1,1’-(Pent-2-yne-5,5-diyldisulfonyl)dibenzyl: Similar structure but with a dibenzyl backbone.
1,1’-(Pent-2-yne-5,5-diyldisulfonyl)diethylbenzene: Similar structure but with an ethylbenzene backbone.
Uniqueness
1,1’-(Pent-2-yne-5,5-diyldisulfonyl)dibenzene is unique due to its specific combination of a pent-2-yne backbone with sulfonyl groups and benzene rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in organic synthesis, materials science, and medicinal chemistry.
Propiedades
Número CAS |
756898-49-4 |
|---|---|
Fórmula molecular |
C17H16O4S2 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)pent-3-ynylsulfonylbenzene |
InChI |
InChI=1S/C17H16O4S2/c1-2-3-14-17(22(18,19)15-10-6-4-7-11-15)23(20,21)16-12-8-5-9-13-16/h4-13,17H,14H2,1H3 |
Clave InChI |
BEOMXMJOWPSCDW-UHFFFAOYSA-N |
SMILES canónico |
CC#CCC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide](/img/structure/B14211764.png)
![6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline](/img/structure/B14211766.png)
![Tributyl[(2-ethylcyclohex-1-EN-1-YL)oxy]stannane](/img/structure/B14211768.png)
![1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14211777.png)


![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)-](/img/structure/B14211787.png)


![1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one](/img/structure/B14211821.png)


![4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14211831.png)
![2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14211833.png)
